1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
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Description
This segment is based on compounds that share structural similarities with "1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide," focusing on sulfonamide derivatives that incorporate piperidine. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives often involves the coupling of benzene sulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions. For example, Khalid et al. (2013) describe the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, showcasing typical synthesis routes for sulfonamide derivatives incorporating piperidine components (Khalid et al., 2013).
Molecular Structure Analysis
Structural analysis often employs X-ray crystallography and molecular orbital methods, providing insights into the conformation and crystal packing of these compounds. Banerjee et al. (2002) examined the structure and conformation of a related sulfonamide compound, demonstrating the planar nature of the phenyl ring linked to a piperidine moiety via a sulfonyl group (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives with piperidine structures can include nucleophilic substitutions and cyclization reactions. Back and Nakajima (2000) detailed a route to piperidines and related compounds through cyclization of acetylenic sulfones, illustrating the types of chemical reactions these compounds may undergo (Back & Nakajima, 2000).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds. While specific details on "this compound" are not provided, studies on related compounds offer insights into their physical characteristics and potential applications in drug design and other areas.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of sulfonamide derivatives with piperidine components are influenced by their molecular structure. The presence of functional groups such as sulfonyl and piperidine can affect their chemical behavior, including interactions with biological targets. Golub and Becker (2015) discussed the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the impact of structural elements on chemical properties (Golub & Becker, 2015).
Mechanism of Action
properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-27-18-3-5-19(6-4-18)28(25,26)23-13-9-17(10-14-23)20(24)22-15-16-7-11-21-12-8-16/h3-8,11-12,17H,2,9-10,13-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHKLLGAMFZOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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